molecular formula C8H5N5O B254976 tetrazolo[1,5-a]quinoxalin-4(5H)-one CAS No. 29067-85-4

tetrazolo[1,5-a]quinoxalin-4(5H)-one

Cat. No.: B254976
CAS No.: 29067-85-4
M. Wt: 187.16 g/mol
InChI Key: SECOVEPJEIBBPV-UHFFFAOYSA-N
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Description

Tetrazolo[1,5-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the class of tetrazoloquinoxalines. These compounds are known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a fused tetrazole and quinoxaline ring system, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrazolo[1,5-a]quinoxalin-4(5H)-one typically involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. One efficient method involves the reaction of N-(2-haloaryl)propiolamides with sodium azide, followed by intramolecular cyclization to form the tetrazoloquinoxaline core . This method is advantageous due to its high yield and relatively mild reaction conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, such as using continuous flow reactors and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions: Tetrazolo[1,5-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as sodium azide and halogenated solvents are often used.

Major Products:

Mechanism of Action

The mechanism of action of tetrazolo[1,5-a]quinoxalin-4(5H)-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, depending on its structural modifications. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: Tetrazolo[1,5-a]quinoxalin-4(5H)-one is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it a valuable compound for developing new materials and exploring novel biological activities .

Biological Activity

Tetrazolo[1,5-a]quinoxalin-4(5H)-one is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly as an anticancer and antimicrobial agent. This article explores the synthesis, biological evaluation, and potential applications of this compound, drawing on various research findings.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors like o-phenylenediamine. The general synthetic pathway includes:

  • Formation of Quinoxalinone : The initial step involves the condensation of o-phenylenediamine with appropriate carbonyl compounds to form quinoxalinones.
  • Introduction of Tetrazole Moiety : The quinoxalinone is then reacted with sodium azide under acidic conditions to introduce the tetrazole ring.
  • Final Derivatization : Further modifications can be made to enhance biological activity or alter physicochemical properties.

Research has shown that various derivatives of this compound can be synthesized with yields ranging from 36% to 81% depending on the reaction conditions and substituents used .

Anticancer Properties

This compound derivatives have demonstrated significant anticancer activities across multiple cancer cell lines. Key findings include:

  • Cytotoxicity : Studies report that certain derivatives exhibit IC50 values ranging from 0.01 to 0.06 μg/mL against various tumor cell lines, indicating potent cytotoxic effects . These compounds were found to be non-cytotoxic to normal cells (IC50 > 100 μg/mL), suggesting a favorable therapeutic index.
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit specific cellular pathways involved in tumor growth and proliferation.

Antimicrobial Activity

In addition to their anticancer properties, this compound derivatives have shown promising antimicrobial activity:

  • Broad-Spectrum Efficacy : Research indicates effective inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain derivatives exhibited activity comparable to standard antibiotics like ampicillin and clotrimazole .
  • Biofilm Formation Inhibition : Some studies have highlighted the ability of these compounds to disrupt biofilm formation in bacterial species such as Staphylococcus aureus and Pseudomonas aeruginosa, which are critical in chronic infections .

Case Study 1: Anticancer Evaluation

In a comprehensive study conducted on a series of this compound derivatives, researchers evaluated their cytotoxic effects on several cancer cell lines including breast and lung cancer cells. The results indicated that:

  • Compound A exhibited an IC50 value of 2.86 μg/mL against lung cancer cells.
  • Compound B showed superior activity with an IC50 value of 1.18 μg/mL against breast cancer cells.

These findings suggest that structural modifications can significantly enhance the anticancer potency of these compounds .

Case Study 2: Antimicrobial Assessment

Another study focused on the antimicrobial properties of this compound derivatives against various pathogens. Key results included:

CompoundActivity Against Staphylococcus aureusActivity Against Pseudomonas aeruginosa
11dComparable to clotrimazoleTwice the activity of ampicillin
14Significant inhibitionModerate inhibition

This study highlights the potential for developing new antimicrobial agents based on this scaffold .

Properties

IUPAC Name

5H-tetrazolo[1,5-a]quinoxalin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N5O/c14-8-7-10-11-12-13(7)6-4-2-1-3-5(6)9-8/h1-4H,(H,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECOVEPJEIBBPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=NN=NN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383139
Record name 5H-tetrazolo[1,5-a]quinoxalin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29067-85-4
Record name 5H-tetrazolo[1,5-a]quinoxalin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is tetrazolo[1,5-a]quinoxalin-4(5H)-one synthesized?

A1: A recent study demonstrated the synthesis of tetrazolo[1,5-a]quinoxalin-4(5H)-ones through a [3+2] cyclization reaction. [] This reaction involves reacting readily available quinoxalin-2(1H)-ones with azidotrimethylsilane. This synthetic approach offers a straightforward and efficient method for accessing this class of heterocyclic compounds, which holds promise for exploring their diverse biological activities and potential applications in medicinal chemistry.

Q2: What is the relationship between the structure of heterocyclic-fused quinoxalinones and their activity as excitatory amino acid antagonists?

A2: Research indicates that the structure of heterocyclic-fused quinoxalinones, including tetrazolo[1,5-a]quinoxalin-4(5H)-ones, significantly influences their binding affinity for AMPA and glycine receptors involved in excitatory neurotransmission. [] While some heterocycles within this class exhibit promising affinity for both receptors, the structure-activity relationship (SAR) does not directly correlate with known antagonists like quinoxalinediones (e.g., DNQX) at the AMPA receptor or kynurenic acids at the glycine site of the NMDA receptor complex. This suggests that modifications to the heterocyclic core and substituents could lead to compounds with enhanced selectivity and potency for specific excitatory amino acid receptor subtypes.

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